molecular formula C13H18ClNO4 B13836752 O3,O-Diacetylphenylephrine hydrochloride

O3,O-Diacetylphenylephrine hydrochloride

Cat. No.: B13836752
M. Wt: 287.74 g/mol
InChI Key: JSMUTRORLWWTKB-ZOWNYOTGSA-N
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Description

O3,O-Diacetylphenylephrine hydrochloride is a chemically modified derivative of phenylephrine, a sympathomimetic amine primarily used as a decongestant and vasoconstrictor. The compound features acetyl groups at the 3-hydroxyl position of the benzene ring and another oxygen atom (likely the hydroxyl group on the ethylamine side chain), forming a diacetylated structure.

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride

InChI

InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1

InChI Key

JSMUTRORLWWTKB-ZOWNYOTGSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)[C@H](CNC)OC(=O)C.Cl

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3,O-Diacetylphenylephrine hydrochloride typically involves the acetylation of phenylephrine. The process begins with phenylephrine, which undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the phenylephrine molecule.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

O3,O-Diacetylphenylephrine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of phenylephrine.

    Substitution: Formation of various substituted phenylephrine derivatives.

Scientific Research Applications

O3,O-Diacetylphenylephrine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including its use as a decongestant and vasopressor.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of O3,O-Diacetylphenylephrine hydrochloride involves its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.

Comparison with Similar Compounds

O-Acetyl-(R)-Phenylephrine Hydrochloride

  • Structural Difference: This mono-acetylated derivative lacks the second acetyl group present in O3,O-Diacetylphenylephrine hydrochloride. The acetyl group is attached to the hydroxyl group of the ethylamine side chain in the (R)-enantiomer .
  • Functional Impact : Reduced lipophilicity compared to the diacetylated form, leading to faster hydrolysis and shorter duration of action.
  • Applications : Used as a reference standard in analytical studies to quantify phenylephrine derivatives in pharmaceutical formulations .

Phenylephrine Impurities and Metabolites

  • 3-O-Sulfate Phenylephrine : A sulfate-conjugated metabolite with increased water solubility, facilitating renal excretion. Unlike acetylated derivatives, sulfation reduces membrane permeability and bioavailability .
  • Phenylephrine Glucuronide : A glucuronic acid conjugate formed during phase II metabolism. This polar metabolite is pharmacologically inactive, contrasting with acetylated prodrugs designed to enhance activity .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

  • Structural Comparison : Contains a catechol moiety (3,4-dihydroxyphenyl group) instead of acetylated hydroxyl groups. This difference confers higher affinity for dopamine receptors but lower stability due to rapid oxidation .
  • Pharmacokinetics : Shorter half-life than acetylated phenylephrine derivatives, necessitating continuous infusion in clinical settings .

Orphenadrine Hydrochloride

  • Functional Contrast : A tertiary amine with anticholinergic properties, structurally distinct from phenylephrine derivatives. However, both are hydrochloride salts, highlighting the role of salt forms in improving solubility and shelf life .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Pharmacological Role
O3,O-Diacetylphenylephrine HCl ~300 (estimated)* Moderate (lipophilic) Diacetylated hydroxyls Prodrug, vasoconstrictor
O-Acetyl-(R)-Phenylephrine HCl 275.74 (exact) High (hydrochloride) Mono-acetylated hydroxyl Analytical reference standard
Dopamine HCl 189.64 High (polar) Catechol, primary amine Neurotransmitter, inotrope
Phenylephrine 3-O-Sulfate ~319 (estimated) High (sulfated) Sulfate ester Inactive metabolite

*Estimated based on phenylephrine (M.W. 203.67) + 2 acetyl groups (each 42.04).

Research Findings and Implications

  • Synth es is Challenges : Diacetylation requires precise control to avoid over-acylation, which could generate unwanted impurities (e.g., triacetylated byproducts) .

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